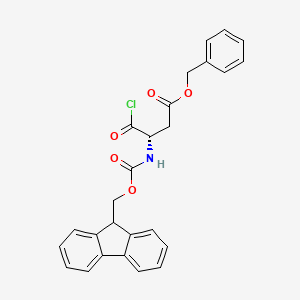
2-Chloro-N,N-diméthyl-éthanamine-d4 Chlorhydrate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Chloro-N,N-dimethyl-ethan Amine-d4 Hydrochloride: is a deuterated derivative of 2-Chloro-N,N-dimethyl-ethanamine hydrochloride. It is commonly used in scientific research due to its unique isotopic labeling, which allows for detailed studies in various fields such as chemistry, biology, and medicine. The compound has a molecular formula of C₄H₇Cl₂D₄N and a molecular weight of 148.067 g/mol .
Applications De Recherche Scientifique
2-Chloro-N,N-dimethyl-ethan Amine-d4 Hydrochloride is widely used in scientific research due to its deuterated nature, which provides unique advantages in various applications:
Chemistry: Used as a tracer in reaction mechanisms and kinetic studies.
Biology: Employed in metabolic studies to trace the incorporation and transformation of the compound in biological systems.
Medicine: Utilized in drug development and pharmacokinetic studies to understand the behavior of deuterated drugs in the body.
Industry: Applied in the synthesis of labeled compounds for quality control and analytical purposes.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-N,N-dimethyl-ethan Amine-d4 Hydrochloride typically involves the reaction of deuterated formaldehyde with 2-chloroethanamine under controlled conditions. The reaction is carried out in the presence of a suitable catalyst and under an inert atmosphere to prevent unwanted side reactions .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced equipment to ensure the consistency and quality of the final product. The reaction conditions are optimized to maximize yield and minimize impurities .
Analyse Des Réactions Chimiques
Types of Reactions: 2-Chloro-N,N-dimethyl-ethan Amine-d4 Hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles, such as hydroxide ions or amines.
Oxidation Reactions: The compound can be oxidized to form corresponding N-oxides.
Reduction Reactions: Reduction can lead to the formation of secondary amines.
Common Reagents and Conditions:
Substitution: Typically involves nucleophiles like sodium hydroxide or ammonia in aqueous or alcoholic solutions.
Oxidation: Common oxidizing agents include hydrogen peroxide or peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Major Products:
Substitution: Products include N,N-dimethyl-ethanamine derivatives.
Oxidation: N-oxides of the original compound.
Reduction: Secondary amines.
Mécanisme D'action
The mechanism of action of 2-Chloro-N,N-dimethyl-ethan Amine-d4 Hydrochloride involves its interaction with specific molecular targets and pathways:
Comparaison Avec Des Composés Similaires
- 2-Chloro-N,N-dimethyl-ethanamine Hydrochloride
- N,N-Dimethyl-2-chloroethylamine Hydrochloride
- 1-Chloro-2-dimethylaminoethane Hydrochloride
Comparison:
- Isotopic Labeling: The presence of deuterium atoms in 2-Chloro-N,N-dimethyl-ethan Amine-d4 Hydrochloride makes it unique compared to its non-deuterated counterparts. This isotopic labeling provides enhanced stability and allows for detailed studies in various research fields.
- Chemical Properties: The deuterated compound exhibits slightly different physical and chemical properties, such as boiling point and solubility, compared to its non-deuterated analogs .
Propriétés
IUPAC Name |
2-chloro-1,1,2,2-tetradeuterio-N,N-dimethylethanamine;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H10ClN.ClH/c1-6(2)4-3-5;/h3-4H2,1-2H3;1H/i3D2,4D2; |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LQLJZSJKRYTKTP-URZLSVTISA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCCl.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])(C([2H])([2H])Cl)N(C)C.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H11Cl2N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40747326 |
Source


|
| Record name | 2-Chloro-N,N-dimethyl(~2~H_4_)ethan-1-amine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40747326 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
148.06 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1252995-12-2 |
Source


|
| Record name | 2-Chloro-N,N-dimethyl(~2~H_4_)ethan-1-amine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40747326 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









